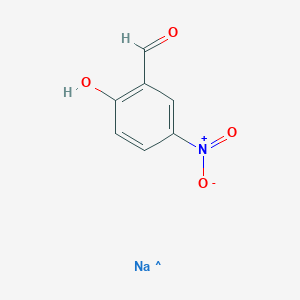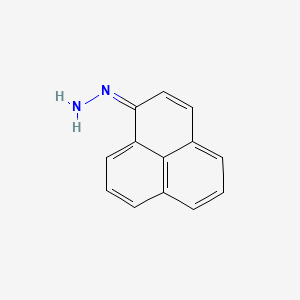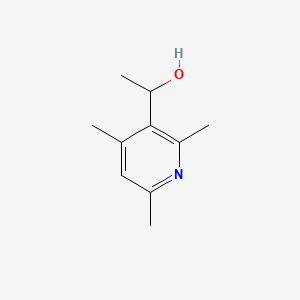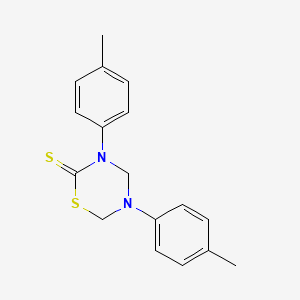![molecular formula C13H10FNO B11959413 2-[(4-Fluorobenzylidene)amino]phenol](/img/structure/B11959413.png)
2-[(4-Fluorobenzylidene)amino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Fluorobenzylidene)amino]phenol is an organic compound with the molecular formula C13H10FNO It is characterized by the presence of a fluorobenzylidene group attached to an aminophenol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Fluorobenzylidene)amino]phenol typically involves the condensation reaction between 4-fluorobenzaldehyde and 2-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions: 2-[(4-Fluorobenzylidene)amino]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The fluorine atom on the benzylidene group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzylidene derivatives.
科学的研究の応用
2-[(4-Fluorobenzylidene)amino]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(4-Fluorobenzylidene)amino]phenol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorobenzylidene group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
類似化合物との比較
- 2-[(4-Chlorobenzylidene)amino]phenol
- 2-[(4-Bromobenzylidene)amino]phenol
- 2-[(4-Methylbenzylidene)amino]phenol
Comparison: 2-[(4-Fluorobenzylidene)amino]phenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Compared to its chlorinated, brominated, and methylated analogs, the fluorinated compound exhibits different reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C13H10FNO |
|---|---|
分子量 |
215.22 g/mol |
IUPAC名 |
2-[(4-fluorophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H10FNO/c14-11-7-5-10(6-8-11)9-15-12-3-1-2-4-13(12)16/h1-9,16H |
InChIキー |
IUPUQXNVHRUSEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11959371.png)










